molecular formula C14H11IN2O2S B3102815 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine CAS No. 1426142-87-1

3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine

Cat. No.: B3102815
CAS No.: 1426142-87-1
M. Wt: 398.22 g/mol
InChI Key: WPUMVFMLBUPOCU-UHFFFAOYSA-N
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Description

3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine is a chemical compound that has garnered significant attention in scientific research due to its unique structure and promising properties. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its versatility and diverse applications in various fields such as drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with imidazo[1,5-a]pyridine in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,5-a]pyridines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-sulfonylated imidazo[1,5-a]pyridines.

Scientific Research Applications

3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine has diverse applications in scientific research:

    Drug Discovery: It serves as a scaffold for developing new pharmaceuticals due to its biological activity.

    Material Science: Used in the synthesis of materials with unique optical and electronic properties.

    Biological Research: Investigated for its potential as an anti-cancer agent and other therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine: The parent compound with similar structural features.

    3-Bromo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine: A bromine-substituted analogue.

    1-(4-Methylbenzenesulfonyl)imidazo[1,5-a]pyridine: Lacks the iodine substituent.

Uniqueness

3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for specific chemical transformations and applications that are not achievable with its analogues .

Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMVFMLBUPOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185004
Record name Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426142-87-1
Record name Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426142-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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